3-Bromo-4-(2-pyrrolidinyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-pyrrolidin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-8-6-11-5-3-7(8)9-2-1-4-12-9/h3,5-6,9,12H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPGNPBOZYYNOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 3 Bromo 4 2 Pyrrolidinyl Pyridine
Retrosynthetic Analysis of the 3-Bromo-4-(2-pyrrolidinyl)pyridine Scaffold
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. advancechemjournal.com For the 3-bromo-4-(pyrrolidin-1-yl)pyridine (B1313280) scaffold, the most logical disconnection is the C-N bond between the pyridine (B92270) C-4 position and the pyrrolidine (B122466) nitrogen. This approach simplifies the target molecule into two key synthons: a 3-bromo-4-halopyridine (acting as an electrophile) and pyrrolidine (acting as a nucleophile).
This strategy focuses the synthetic challenge on the preparation of a suitably functionalized 3-bromo-4-halopyridine precursor. The subsequent coupling of this precursor with pyrrolidine would then complete the synthesis.
Approaches to Pyridine Ring Functionalization and Bromination
The construction of the 3-bromo-4-(pyrrolidin-1-yl)pyridine scaffold hinges on the precise functionalization of the pyridine ring. This requires regiocontrolled methods to install both the bromine atom at the C-3 position and the pyrrolidinyl group at the C-4 position.
Regioselective Bromination of Pyridine Precursors
Due to the electron-deficient nature of the pyridine ring, direct electrophilic bromination is challenging, often requiring harsh conditions (e.g., high temperatures) and resulting in poor regioselectivity. acs.org To overcome this, synthetic strategies rely on pre-functionalized pyridine derivatives that direct bromination to the desired position.
Common methods for achieving regioselective bromination include:
Bromination of Activated Pyridines: The presence of strong electron-donating groups, such as amino (-NH₂) or hydroxyl (-OH), activates the pyridine ring towards electrophilic substitution. These groups can direct bromination to specific positions. For example, 2-aminopyridine (B139424) can be used as a template substrate to achieve bromination at the meta-position under electrochemical conditions. acs.orgresearchgate.net
Diazotization-Sandmeyer Reaction: A versatile method involves the synthesis of a 3-aminopyridine (B143674) precursor. The amino group can be converted into a diazonium salt, which is then displaced by a bromide ion, typically using a copper(I) bromide catalyst. A patented method for the synthesis of the related 3-bromo-4-methylpyridine (B15001) utilizes this approach, starting from 4-methyl-3-nitropyridine, which is first reduced to 4-methyl-3-aminopyridine before undergoing diazotization and bromination. google.com
Bromination of Pyridine N-Oxides: The N-oxide functionality activates the pyridine ring, particularly at the C-2 and C-4 positions, for both electrophilic and nucleophilic attack. researchgate.net This strategy can be used to introduce a functional group at the C-4 position first, followed by bromination and subsequent deoxygenation to yield the desired pyridine derivative. researchgate.nettcichemicals.com
Strategies for Introducing the Pyrrolidinyl Moiety at the C-4 Position
Once a suitable 3-bromo-4-halopyridine (e.g., 3-bromo-4-chloropyridine) is obtained, the pyrrolidinyl group can be introduced. The two primary methods for this transformation are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr): In this classic method, the halogen at the C-4 position is directly displaced by pyrrolidine acting as a nucleophile. The pyridine ring's inherent electron deficiency facilitates this reaction, particularly when the leaving group (halide) is at the 2- or 4-position. The reaction is typically carried out by heating the 3-bromo-4-halopyridine with excess pyrrolidine, sometimes in the presence of a base.
Palladium-Catalyzed Buchwald-Hartwig Amination: This modern cross-coupling reaction has become a powerful and widely used method for forming C-N bonds. bristol.ac.uk It offers several advantages over traditional SNAr, including milder reaction conditions, broader substrate scope, and higher functional group tolerance. researchgate.netspringernature.com The reaction involves coupling the 3-bromo-4-halopyridine with pyrrolidine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Optimization of Reaction Pathways and Conditions for this compound Synthesis
Maximizing the efficiency of the synthesis requires careful optimization of reaction conditions, particularly for the key C-N bond-forming step.
Catalytic Systems and Reagent Selection (e.g., Palladium-catalyzed reactions)
The success of the Buchwald-Hartwig amination is highly dependent on the specific combination of the palladium source, ligand, and base. researchgate.net High-throughput experimentation techniques are often employed to rapidly screen multiple variables and identify the optimal conditions. springernature.com
Key components of the catalytic system that are typically optimized include:
Palladium Precatalyst: Common sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). researchgate.net
Phosphine Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are often the most effective. Examples include biarylphosphine ligands like XPhos, RuPhos, and SPhos, as well as chelating ligands like Xantphos. researchgate.netacs.org
Base: A non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). researchgate.netacs.org
Solvent: Aprotic solvents such as toluene (B28343) and 1,4-dioxane (B91453) are typically used. acs.org
The following table summarizes typical components screened during the optimization of Buchwald-Hartwig amination reactions for aryl halides.
| Component | Examples | Role in Catalytic Cycle |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Forms the active Pd(0) catalyst. |
| Ligand | XPhos, RuPhos, Xantphos, BINAP | Stabilizes the Pd center and promotes oxidative addition and reductive elimination. researchgate.netacs.org |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | Deprotonates the amine, facilitating its coordination to the palladium complex. researchgate.net |
| Solvent | Toluene, 1,4-Dioxane | Solubilizes reactants and influences catalyst activity. acs.org |
Reaction Yield Enhancement and Purity Considerations
To achieve high yields and purity, each step of the synthetic sequence must be optimized. For the Buchwald-Hartwig coupling, statistical methods like Design of Experiments (DoE) can be used to systematically vary parameters such as temperature, concentration, and reaction time to find the true reaction optimum, which may be missed by changing one variable at a time. bristol.ac.uk
Following the reaction, a standard aqueous workup is typically performed to remove the base and other inorganic salts. The crude product is then purified, most commonly by column chromatography on silica (B1680970) gel, to isolate the 3-bromo-4-(pyrrolidin-1-yl)pyridine in high purity. Careful control over reaction parameters and purification protocols is essential for obtaining a final product that meets the required analytical standards.
Stereochemical Control in the Synthesis of Chiral this compound Isomers
The synthesis of specific stereoisomers of this compound, a compound with a chiral center at the 2-position of the pyrrolidine ring, necessitates precise control over the stereochemistry of the synthetic route. Methodologies to achieve this can be broadly categorized into two main strategies: the direct synthesis of a single desired stereoisomer (enantioselective or diastereoselective synthesis) or the separation of a mixture of stereoisomers (chiral resolution).
Diastereoselective and Enantioselective Approaches
The asymmetric synthesis of chiral 2-substituted pyrrolidines, such as the pyrrolidinyl moiety in this compound, can be approached through several established strategies. These methods aim to create the chiral center with a high degree of stereochemical purity, thus avoiding the need for subsequent resolution steps.
One powerful and increasingly utilized method involves biocatalysis. The use of enzymes, such as transaminases, has proven effective in the asymmetric synthesis of 2-substituted pyrrolidines. acs.orgnih.gov This approach typically starts from ω-chloroketones, which through a transaminase-triggered cyclization can yield chiral pyrrolidines with high enantiomeric excess (ee). acs.orgnih.gov For the synthesis of a 2-(pyridin-4-yl)pyrrolidine derivative, a suitable ω-chloro-1-(pyridin-4-yl)alkan-1-one precursor could potentially be employed. The choice of the specific transaminase enzyme is crucial as it dictates which enantiomer is preferentially formed. acs.orgnih.gov
Another established strategy is the diastereoselective addition of nucleophiles to chiral imines. For instance, the highly diastereoselective addition of Grignard reagents to a chiral γ-chlorinated N-tert-butanesulfinyl imine can produce a variety of 2-substituted pyrrolidines with excellent stereocontrol. rsc.org This method is versatile and can be applied to the synthesis of 2-aryl, 2-alkyl, and 2-vinyl substituted pyrrolidines. rsc.org To apply this to the target molecule, a Grignard reagent derived from 3-bromo-4-lithiopyridine or a related organometallic species could be added to the chiral γ-chloro-N-tert-butanesulfinyl imine.
Palladium-catalyzed reactions have also been developed for the stereoselective synthesis of N-protected pyrrolidines. These reactions can involve the coupling of γ-(N-acylamino) alkenes with aryl bromides, forming two new bonds in a single step with high diastereoselectivity. organic-chemistry.org Adapting this methodology would require a precursor with the 3-bromo-4-pyridinyl moiety already incorporated.
Furthermore, copper-promoted intramolecular aminooxygenation of alkenes provides a route to diastereomerically enriched 2,5-disubstituted pyrrolidines. nih.gov The stereochemical outcome, favoring either cis or trans products, can be influenced by the position of substituents on the alkene precursor. nih.gov While this method typically yields 2,5-disubstituted products, modifications could potentially be explored for the synthesis of 2-substituted pyrrolidines.
A summary of potential enantioselective and diastereoselective approaches is presented in the table below.
| Synthetic Approach | Key Features | Potential Applicability to this compound |
| Biocatalytic (Transaminases) | Employs enzymes for stereoselective cyclization of ω-chloroketones. High enantiomeric excess can be achieved. acs.orgnih.gov | A suitable ω-chloro-1-(3-bromo-pyridin-4-yl)alkan-1-one precursor would be required. |
| Chiral Auxiliary (Sulfinimines) | Diastereoselective addition of Grignard reagents to a chiral N-tert-butanesulfinyl imine. rsc.org | Requires the synthesis of a Grignard reagent from 3-bromopyridine. |
| Palladium-Catalyzed Cyclization | Stereoselective reaction of γ-(N-acylamino) alkenes with aryl bromides. organic-chemistry.org | An appropriate alkene precursor with the pyridinyl moiety would be necessary. |
| Copper-Promoted Aminooxygenation | Diastereoselective intramolecular cyclization of alkene substrates. nih.gov | Would require a custom-designed alkene precursor. |
Resolution Techniques for Chiral Separation
When a synthesis results in a racemic or diastereomeric mixture of this compound isomers, resolution techniques are employed to separate the individual stereoisomers.
Enzymatic Kinetic Resolution is a powerful method for resolving racemates of chiral amines and their derivatives. nih.govresearchgate.net This technique utilizes the stereoselectivity of an enzyme, such as a lipase (B570770) or a protease, to selectively react with one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer from the product. researchgate.net For example, the hydrolysis of an N-acyl derivative of racemic 2-arylpyrrolidine by a protease can provide the unreacted N-acyl enantiomer and the de-acylated enantiomer in high enantiomeric purity. researchgate.net
Chromatographic methods , particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP), are widely used for the analytical and preparative separation of enantiomers. nih.govresearchgate.net The choice of the CSP and the mobile phase is critical for achieving baseline separation of the enantiomers. researchgate.net For 2-arylpyrrolidine derivatives, various chiral columns are commercially available that can be effective for their resolution. nih.gov
Classical resolution via the formation of diastereomeric salts is another common technique. This involves reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. These salts often have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual enantiomers of the amine can be recovered by treatment with a base.
A technique that can be used to determine the absolute configuration of the separated enantiomers of 2-arylpyrrolidines involves the formation of diastereomeric amides using a chiral derivatizing agent, such as Mosher's acid chloride. The resulting diastereomers can be distinguished by Nuclear Magnetic Resonance (NMR) spectroscopy, which can also provide information about the conformational effects induced by the chiral agent. nih.gov
The table below summarizes common resolution techniques applicable to chiral pyrrolidine derivatives.
| Resolution Technique | Principle | Applicability to this compound |
| Enzymatic Kinetic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture. nih.govresearchgate.net | An appropriate enzyme and substrate derivative would need to be identified. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. nih.govresearchgate.net | A suitable chiral column and mobile phase would need to be developed. |
| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differing physical properties. | A suitable chiral acid would be required to form crystalline salts. |
| Derivatization and Chromatography | Formation of diastereomeric derivatives with a chiral reagent, followed by separation using standard chromatography. | A suitable chiral derivatizing agent would be needed. |
Computational and Theoretical Studies on 3 Bromo 4 2 Pyrrolidinyl Pyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. mostwiedzy.pl By calculating the electron density, DFT can provide insights into molecular orbitals, electrostatic potential, and bonding interactions. For derivatives of pyridine (B92270), DFT calculations have been successfully employed to understand their behavior in various chemical and biological contexts. tandfonline.comnih.gov
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Table 1: Predicted Frontier Molecular Orbital (FMO) Characteristics for 3-Bromo-4-(2-pyrrolidinyl)pyridine based on Analogous Structures
| Molecular Orbital | Predicted Energy Level | Likely Localization | Implication for Reactivity |
| HOMO | Relatively High | Pyrrolidinyl and Pyridine Rings | Good Nucleophile/Electron Donor |
| LUMO | Relatively Low | Pyridine Ring and Bromine Atom | Susceptible to Nucleophilic Attack |
| HOMO-LUMO Gap | Moderate | - | Moderate Chemical Stability |
This table is predictive and based on general principles observed in related pyridine derivatives.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. libretexts.org MEP maps illustrate the electrostatic potential on the electron density surface, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). researchgate.net
For pyridine and its derivatives, the nitrogen atom is typically a region of high electron density (red), making it a primary site for protonation and interaction with electrophiles. nih.govrsc.org In this compound, the nitrogen of the pyridine ring and the nitrogen of the pyrrolidinyl ring would both be expected to be electron-rich centers. The bromine atom, due to its electronegativity, would create a region of positive potential (a "sigma-hole"), making it a potential site for halogen bonding interactions. nih.gov The presence of the electron-donating pyrrolidinyl group would further enhance the negative potential around the pyridine nitrogen.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can reveal stabilizing hyperconjugative interactions. tandfonline.com NBO analysis can quantify the strength of these interactions through second-order perturbation theory. acs.org
In substituted pyridines, NBO analysis often reveals significant delocalization of electron density from lone pairs on nitrogen and substituents into the anti-bonding orbitals of the ring. researchgate.net For this compound, key interactions would likely include:
Donation from the nitrogen lone pair of the pyrrolidine (B122466) ring into the π* orbitals of the pyridine ring.
Donation from the π orbitals of the pyridine ring into the σ* orbital of the C-Br bond.
Interactions involving the lone pairs of the pyridine nitrogen.
Conformational Analysis and Potential Energy Surface Mapping
The biological activity of a molecule is often highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. The pyrrolidine ring is known to adopt non-planar "envelope" or "twist" conformations to relieve steric strain. nih.govnih.gov
For this compound, the orientation of the pyrrolidinyl ring relative to the pyridine ring is a key conformational variable. Computational studies on similar pyrrolidine-containing compounds have shown that the energy differences between conformers can be small, and a thorough sampling of the potential energy surface is necessary to identify the global minimum. researchgate.net The puckering of the pyrrolidine ring and the rotational barrier around the C-C bond connecting the two rings would be critical parameters to investigate. The presence of the bromine atom may also influence the conformational preferences through steric or electronic effects. Studies on related piperidine (B6355638) isosteres have shown that even subtle structural changes can significantly alter conformational flexibility and energy barriers. chemrxiv.org
Molecular Dynamics Simulations for Solution-State Behavior and Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, taking into account the influence of solvent and temperature. mdpi.com MD simulations are particularly useful for studying the conformational flexibility of a molecule in solution and for modeling its interactions with biological targets such as proteins. biorxiv.org
For this compound, MD simulations could be used to:
Explore the conformational landscape in an aqueous environment, identifying the most populated conformers.
Study the hydration of the molecule and the formation of hydrogen bonds with water.
Simulate the binding of the molecule to a target protein, providing insights into the binding mode, key interactions, and binding free energy. This is a common approach in drug discovery to understand the mechanism of action of pyridine-containing drugs. nih.gov
In Silico Prediction of Biological Activity and ADME Properties
In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, as well as its potential biological activities and toxicity. mdpi.com Various computational models and algorithms are available to estimate properties like solubility, permeability, and potential for interacting with specific biological targets. auctoresonline.org
For pyridine derivatives, in silico ADME predictions have been used to guide the design of new therapeutic agents with improved pharmacokinetic profiles. tandfonline.comnih.govnih.gov For this compound, in silico tools could predict:
Lipophilicity (logP): The presence of the bromine atom would increase lipophilicity, while the pyrrolidinyl and pyridine nitrogens would contribute to its polarity.
Aqueous Solubility: This would be influenced by the balance of lipophilic and hydrophilic groups.
Blood-Brain Barrier (BBB) Penetration: Pyridine-based compounds are known to have a good potential for CNS penetration. nih.gov
Metabolism: Predictions could identify potential sites of metabolism by cytochrome P450 enzymes.
Biological Activity: Based on its structural features, the molecule could be screened against various biological targets to predict potential therapeutic applications.
Table 2: Predicted ADME Properties for this compound based on In Silico Models for Analogous Compounds
| Property | Predicted Outcome | Rationale |
| Human Intestinal Absorption | Good | Favorable for oral bioavailability based on typical pyridine derivatives. auctoresonline.org |
| Caco-2 Permeability | Moderate to High | The lipophilic nature of the bromo- and pyrrolidinyl groups may enhance permeability. |
| P-glycoprotein Substrate | Possible | A common characteristic for some nitrogen-containing heterocycles. |
| CYP450 Inhibition | Possible | Pyridine derivatives can interact with cytochrome P450 enzymes. |
| Blood-Brain Barrier Penetration | Likely | Pyridine scaffolds are often found in CNS-active drugs. nih.gov |
This table is predictive and based on general trends observed in related pyridine derivatives.
Molecular Docking for Hypothetical Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. This method allows for the exploration of hypothetical biological target interactions and can guide the design of more potent and selective inhibitors.
While specific molecular docking studies on this compound are not extensively reported in the literature, the principles of this technique can be applied to hypothesize its interactions with various protein targets. The pyridine and pyrrolidine moieties are common scaffolds in many biologically active compounds, suggesting that this compound could potentially interact with a range of protein families.
Hypothetical Docking Scenarios and Potential Interactions:
To illustrate the potential application of molecular docking, we can consider hypothetical interactions with protein classes known to bind pyridine-containing ligands, such as kinases, G-protein coupled receptors (GPCRs), and various enzymes.
In a hypothetical docking simulation, the 3D structure of this compound would be placed into the binding site of a selected protein target. The docking algorithm would then sample a large number of possible conformations and orientations of the ligand within the binding site, calculating a scoring function to estimate the binding affinity for each pose.
The following table outlines potential interactions that could be hypothesized and analyzed through molecular docking studies:
| Functional Group of Ligand | Potential Interacting Residue(s) in a Protein | Type of Interaction |
| Pyridine Nitrogen | Aspartate, Glutamate, Serine, Threonine | Hydrogen Bonding |
| Pyrrolidine Nitrogen | Aspartate, Glutamate | Salt Bridge, Hydrogen Bonding |
| Bromine Atom | Leucine, Isoleucine, Valine | Halogen Bonding, Hydrophobic Interactions |
| Aromatic Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking, Hydrophobic Interactions |
For instance, studies on other pyridine derivatives have shown that the nitrogen atom of the pyridine ring often acts as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of enzymes like cyclin-dependent kinases (CDKs) ijfmr.com. Similarly, the pyrrolidine ring could engage in hydrophobic interactions, while the bromine atom might participate in halogen bonding, a type of non-covalent interaction that has been increasingly recognized for its importance in ligand-protein binding.
Molecular docking studies on quinazolinone-based pyridine derivatives have revealed binding patterns within the active site of the mycobacterial membrane protein Large 3 (MmpL3), providing a structural rationale for their inhibitory activity nih.gov. Such studies underscore the utility of molecular docking in elucidating the potential mechanisms of action for novel compounds.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is another key computational strategy used in drug discovery. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups, arranged in a specific 3D geometry.
A pharmacophore model for this compound could be developed based on its structure and potential interaction points. This model could then be used as a 3D query to search large chemical databases for other molecules that share the same pharmacophoric features, a process known as virtual screening.
Development of a Hypothetical Pharmacophore Model:
A hypothetical pharmacophore model for this compound would likely include the following features:
A Hydrogen Bond Acceptor: Corresponding to the nitrogen atom of the pyridine ring.
A Hydrogen Bond Donor/Acceptor: Corresponding to the nitrogen atom of the pyrrolidine ring.
A Hydrophobic/Aromatic Feature: Representing the pyridine ring.
A Halogen Bond Donor: Corresponding to the bromine atom.
The spatial arrangement of these features would be critical for defining the model. The following table summarizes the key pharmacophoric features that could be derived from the structure of this compound:
| Pharmacophoric Feature | Corresponding Structural Moiety |
| Hydrogen Bond Acceptor | Pyridine Nitrogen |
| Hydrogen Bond Donor/Acceptor | Pyrrolidine Nitrogen |
| Aromatic/Hydrophobic | Pyridine Ring |
| Halogen Bond Donor | Bromine Atom |
Virtual Screening Applications:
Once a pharmacophore model is established, it can be employed in virtual screening campaigns to identify novel hit compounds from large compound libraries. This approach has been successfully used to identify inhibitors for various targets. For example, pharmacophore-based virtual screening has been applied to discover selective inhibitors of phosphodiesterase 4B (PDE4B).
The process of virtual screening using a pharmacophore model for this compound would involve:
Database Preparation: A large database of chemical compounds would be curated and prepared for screening.
Pharmacophore Searching: The database would be searched for molecules that match the 3D arrangement of the pharmacophoric features defined in the model.
Hit Filtering and Ranking: The identified hits would be filtered based on various criteria, such as drug-likeness (e.g., Lipinski's rule of five) and ranked based on how well they fit the pharmacophore model.
Further Analysis: The top-ranked hits would then be subjected to further computational analysis, such as molecular docking, to refine the selection before proceeding to experimental validation.
Pharmacophore modeling and virtual screening represent a cost-effective and efficient approach to explore the vast chemical space and identify promising lead candidates for drug discovery. While specific studies on this compound are yet to be published, the application of these computational methods holds significant potential for uncovering its biological targets and therapeutic applications.
In Vitro Biological Evaluation and Structure Activity Relationship Sar Studies of 3 Bromo 4 2 Pyrrolidinyl Pyridine
Assessment of General Bioactivity in Relevant Cell Lines
No published studies were identified that specifically assess the antiproliferative, anti-inflammatory, or antimicrobial activities of 3-Bromo-4-(2-pyrrolidinyl)pyridine. While the broader class of pyridine (B92270) derivatives has been investigated for various biological activities, this specific compound has not been the subject of such evaluations in the public domain.
Cellular Viability and Proliferation Assays
There is no available data from cellular viability or proliferation assays (such as MTT, XTT, or BrdU assays) for this compound.
Cell Cycle Analysis
No information exists in the scientific literature regarding the effects of this compound on the cell cycle of any cell line.
Apoptosis Pathway Investigations
There are no published findings from studies investigating the induction of apoptosis by this compound.
Identification and Validation of Specific Molecular Targets
Specific molecular targets for this compound have not been identified or validated in published research.
Enzyme Inhibition Kinetics and Potency Determinations
There is no available data on the inhibitory activity of this compound against enzymes such as IDO1, various kinases, integrase, or InhA.
Receptor Binding Assays and Functional Agonism/Antagonism
No studies have been published detailing the results of receptor binding assays for this compound against targets like the CXCR4 receptor or nicotinic acetylcholine (B1216132) receptors. Research in this area has focused on more complex molecules that may contain a pyridine scaffold but are not the specific compound .
Elucidation of Mechanism of Action at the Molecular and Cellular Level
Comprehensive searches of scientific literature and biomedical databases did not yield specific studies detailing the molecular and cellular mechanism of action for the compound this compound. Research elucidating its specific biological targets, signaling pathways affected, or its direct molecular interactions remains to be published.
General studies on related pyridine and pyrrolidine-containing compounds suggest a wide range of potential biological activities, including but not limited to, interactions with nicotinic acetylcholine receptors, various enzymes, and other cellular targets. unimi.it However, without direct experimental evidence for this compound, any proposed mechanism would be purely speculative.
Structure-Activity Relationship (SAR) Investigations of this compound Derivatives
Detailed structure-activity relationship (SAR) studies specifically focused on derivatives of this compound are not available in the current body of scientific literature. SAR studies are crucial for understanding how modifications to a chemical structure affect its biological activity. For the broader class of pyridine-containing compounds, it is known that the nature, position, and stereochemistry of substituents can significantly influence their pharmacological profiles. nih.govnih.gov
Impact of Pyrrolidine (B122466) Ring Modifications on Biological Activity
There is no specific information available regarding the impact of modifications to the pyrrolidine ring on the biological activity of this compound. In general, for bioactive molecules containing a pyrrolidine moiety, alterations such as N-alkylation, substitution on the carbon atoms of the ring, or changes in stereochemistry can lead to significant variations in potency and selectivity. nih.gov
Stereoisomeric Effects on Biological Activity
The pyrrolidine ring in this compound contains a chiral center at the 2-position, meaning it can exist as two different stereoisomers (enantiomers). While the specific stereoisomeric effects on the biological activity of this compound have not been reported, it is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit markedly different biological activities. One enantiomer may be significantly more potent or have a different pharmacological profile than the other. mdpi.com
Data Tables
Due to the absence of specific experimental data for this compound and its derivatives in the scientific literature, no data tables can be generated at this time.
Future Research Directions and Translational Potential of 3 Bromo 4 2 Pyrrolidinyl Pyridine
Development as a Chemical Biology Probe for Cellular Pathway Interrogation
Small molecule probes are invaluable tools for dissecting complex biological systems, allowing for the precise study of protein function and cellular pathways. The development of 3-Bromo-4-(2-pyrrolidinyl)pyridine into a chemical biology probe could provide a powerful means to investigate specific biological processes. This would involve modifying the core structure to incorporate reporter tags, such as fluorescent dyes or affinity handles (e.g., biotin), without significantly altering its intrinsic biological activity.
These modified probes could then be used in a variety of applications:
Target Identification: By introducing an affinity tag, the probe could be used in pull-down assays with cell lysates to identify its direct binding partners, thus revealing its molecular targets.
Cellular Imaging: A fluorescently-labeled version of this compound would allow for the visualization of its subcellular localization and accumulation in real-time, providing insights into its mechanism of action.
Pathway Analysis: These probes can be used to modulate the function of a specific protein at a specific time, offering a high degree of temporal control in the study of signaling pathways.
Future research in this area would focus on the synthesis of these probes and their subsequent validation in cellular models to ensure they retain the activity of the parent compound.
Scaffold Derivatization for Enhanced Potency and Selectivity
The core structure of this compound offers multiple sites for chemical modification to enhance its biological potency and selectivity. A systematic structure-activity relationship (SAR) study would be the first step in this direction. This involves synthesizing a library of analogs by modifying different parts of the molecule, such as the pyridine (B92270) ring, the pyrrolidine (B122466) ring, and the bromine substituent.
Key strategies for derivatization could include:
Modification of the Pyridine Ring: Introducing various substituents at different positions on the pyridine ring can modulate the electronic properties and steric profile of the molecule, potentially leading to improved interactions with its biological target.
Functionalization of the Pyrrolidine Ring: The pyrrolidine ring can be functionalized with different chemical groups to explore new binding interactions and improve pharmacokinetic properties.
Replacement of the Bromine Atom: The bromine atom can be replaced with other halogens or different functional groups through cross-coupling reactions to probe the importance of this position for activity.
The synthesized derivatives would then be screened in biological assays to identify compounds with improved potency and a more selective profile against the target of interest. This iterative process of design, synthesis, and testing is crucial for optimizing a lead compound.
| Derivative | Modification | Target Affinity (IC50, nM) | Selectivity vs. Off-Target |
| Parent Compound | This compound | 500 | 10-fold |
| Analog 1 | Methyl group at pyridine C5 | 250 | 25-fold |
| Analog 2 | Hydroxyl group on pyrrolidine | >1000 | - |
| Analog 3 | Phenyl group replacing Bromine | 100 | 100-fold |
This table presents hypothetical data for illustrative purposes.
Co-crystallization Studies with Biological Targets for Ligand-Protein Interaction Insight
A deep understanding of how a small molecule interacts with its biological target at the atomic level is fundamental for rational drug design. Once the primary biological target of this compound is identified, co-crystallization studies would be a critical next step. This involves forming a crystal of the target protein in complex with the compound and then using X-ray diffraction to determine the three-dimensional structure of the complex.
The insights gained from such a study would be manifold:
Binding Mode Determination: The precise orientation of the compound within the protein's binding site can be visualized, revealing key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
Rational Drug Design: This structural information can guide the design of new analogs with improved affinity and selectivity by modifying the compound to make more favorable contacts with the protein.
Understanding Resistance: If resistance to the compound emerges, co-crystallization with the mutant protein can reveal the structural basis for the loss of activity, enabling the design of next-generation inhibitors that can overcome this resistance.
These structural studies provide a powerful roadmap for the optimization of the this compound scaffold.
| Interaction Type | Involved Residues of Target Protein (Hypothetical) | Contributing Moiety of Compound |
| Hydrogen Bond | Asp128, Tyr130 | Pyrrolidine N-H, Pyridine N |
| Hydrophobic Interaction | Leu83, Val91 | Pyridine Ring |
| Halogen Bond | Met120 | Bromine atom |
This table presents hypothetical data for illustrative purposes.
Exploration in Complex Biological Systems (e.g., ex vivo models, advanced cellular co-cultures)
To assess the translational potential of this compound, it is essential to move beyond simple cell culture models and evaluate its effects in more physiologically relevant systems. Ex vivo models, such as precision-cut tissue slices from organs, and advanced co-culture systems that mimic the cellular complexity of tissues, offer a valuable intermediate step between in vitro studies and in vivo animal models.
Potential applications of these complex models include:
Efficacy Testing: The compound's ability to elicit a desired biological response can be tested in a setting that retains the native tissue architecture and cellular heterogeneity.
Toxicity Profiling: Potential off-target effects and toxicity can be assessed in healthy tissues, providing an early indication of the compound's safety profile.
Metabolism Studies: The metabolic fate of the compound can be investigated in liver slices, for example, to identify potential metabolites that may be active or toxic.
These studies would provide crucial data to support the progression of this compound or its optimized derivatives into preclinical animal studies.
Q & A
Q. What are the preferred synthetic routes for 3-Bromo-4-(2-pyrrolidinyl)pyridine, and how do reaction conditions influence yield?
The synthesis typically involves bromination of pyridine precursors followed by cyclization or substitution to introduce the pyrrolidinyl group. For example, brominated pyridines undergo nucleophilic aromatic substitution (SNAr) with pyrrolidine derivatives under controlled temperatures (e.g., −78°C to room temperature) to preserve regioselectivity . Catalytic methods, such as nickel-mediated coupling, may enhance efficiency, as seen in analogous pyridine syntheses . Key Data :
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 227.09 g/mol* | Calculated |
| Common Precursors | Bromopyridines, pyrrolidine derivatives |
Q. Which analytical techniques are critical for characterizing this compound?
X-ray diffraction (XRD) and density functional theory (DFT) calculations are used to resolve molecular geometry and electronic properties. Spectroscopic methods (e.g., -NMR, -NMR) confirm substitution patterns, while mass spectrometry validates molecular weight .
Q. What are the primary chemical reactions involving this compound?
The bromine atom facilitates SNAr reactions with nucleophiles (e.g., amines, alkoxides), and the pyrrolidinyl group participates in hydrogen bonding or coordination chemistry. Cross-coupling reactions (e.g., Suzuki-Miyaura) are limited due to steric hindrance from the pyrrolidinyl substituent .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing this compound be addressed?
Low-temperature conditions (−78°C) during bromination or SNAr steps minimize side reactions. Directed ortho-metalation (DoM) strategies, using directing groups on the pyridine ring, can enhance positional control . Computational modeling (DFT) predicts reactive sites, aiding in optimizing reaction pathways .
Q. What mechanistic insights explain the cyclization steps in forming the pyrrolidinyl moiety?
Cyclization often proceeds via intramolecular nucleophilic attack, where the pyrrolidine nitrogen reacts with an electrophilic carbon on the pyridine ring. Solvent polarity and base strength (e.g., KCO in DMF) influence transition-state stability and reaction rates .
Q. How do contradictions in spectroscopic vs. computational data arise, and how are they resolved?
Discrepancies between experimental (XRD) and DFT-calculated bond lengths may stem from crystal packing effects or solvent interactions. Hybrid methods, combining NMR chemical shift calculations with experimental data, refine structural models .
Q. What catalytic applications exist for this compound in organic synthesis?
The compound acts as a ligand in transition-metal catalysis (e.g., nickel or palladium complexes), leveraging its nitrogen donors to stabilize metal centers. Its steric bulk can modulate catalytic activity in cross-coupling reactions .
Q. How does the reactivity of this compound compare to structural analogs like 3-Bromo-2,6-dimethylpyridine?
Electron-withdrawing bromine and electron-donating pyrrolidinyl groups create a polarized electronic environment, enhancing SNAr reactivity compared to methyl-substituted analogs. Steric effects from the pyrrolidinyl group reduce electrophilic substitution rates at the 4-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
